5'-Chloro-2'-fluoro-3'-methylacetophenone

説明

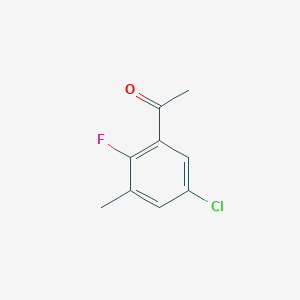

5'-Chloro-2'-fluoro-3'-methylacetophenone (CAS No. 261762-78-1) is a halogenated aromatic ketone with the molecular formula C₉H₈ClFO and a molecular weight of 184.62 g/mol. Its structure features a chloro group at the 5' position, a fluoro group at the 2' position, and a methyl group at the 3' position on the acetophenone backbone. This compound is primarily utilized in organic synthesis, particularly in the development of pharmacologically active intermediates or functional materials. Safety data indicate it is a respiratory and dermal irritant, necessitating the use of protective equipment during handling .

特性

分子式 |

C9H8ClFO |

|---|---|

分子量 |

186.61 g/mol |

IUPAC名 |

1-(5-chloro-2-fluoro-3-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4H,1-2H3 |

InChIキー |

BEPMQZBOVPSKQL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1F)C(=O)C)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-fluoro-3-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

化学反応の分析

Types of Reactions: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as ammonia or thiols in polar solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Substituted phenyl ethanones.

科学的研究の応用

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

作用機序

The mechanism of action of 1-(5-chloro-2-fluoro-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 5'-Chloro-2'-fluoro-3'-methylacetophenone with structurally analogous acetophenone derivatives, focusing on substituent effects, physical properties, synthesis, and applications.

Substituent Variations and Structural Analogues

Physical Properties

- Melting Points: 5'-Fluoro-2'-hydroxyacetophenone: 46–48°C (observed) vs. literature 180–185°C . This discrepancy may arise from polymorphic forms or purification methods. 2'-Hydroxy-6'-methoxyacetophenone: 56–57°C (observed) vs. literature 139–140°C , highlighting substituent positioning effects. 5'-Chloro-2'-hydroxy-4'-methylacetophenone: No explicit melting point reported, but its iodination product (5-chloro-2-hydroxy-3-iodo-4-methylacetophenone) is used in chalcone synthesis .

- Spectroscopic Data: IR Spectroscopy: The carbonyl (C=O) stretch varies with substituents. For example, 5'-fluoro-2'-hydroxyacetophenone shows C=O absorption at 1648 cm⁻¹ , while 2'-hydroxy-3'-methoxyacetophenone absorbs at 1640 cm⁻¹ , indicating subtle electronic effects.

Key Research Findings

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluoro and chloro groups enhance electrophilic reactivity but reduce solubility. For example, this compound is less polar than its hydroxy analogues, affecting purification methods . Steric Effects: The 3'-methyl group in the target compound may hinder reactions at the para position, contrasting with 5'-Chloro-2'-hydroxy-4'-methylacetophenone, where the 4'-methyl group offers less steric hindrance .

- Biological Activity: Fluorinated purine derivatives (e.g., N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine) show potent cytotoxicity (GI₅₀: 1–5 µM), suggesting that halogenated acetophenones could serve as scaffolds for anticancer agents .

Notes

- Safety: Halogenated acetophenones are generally irritants. Proper PPE (gloves, goggles) and ventilation are mandatory .

- Synthesis Challenges : Competing substituent directing effects (e.g., -F vs. -Cl) may require optimized reaction conditions .

- Data Discrepancies : Literature melting points often conflict with experimental values due to polymorphic forms or impurities .

生物活性

5'-Chloro-2'-fluoro-3'-methylacetophenone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The compound features a chlorinated and fluorinated aromatic ring, which is known to influence its biological properties.

Biological Activity Overview

Biological activity refers to the effects a compound has on living organisms, which can be beneficial or adverse. For this compound, several studies have indicated various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Cytotoxicity : The compound has shown cytotoxic effects in vitro against various cancer cell lines, indicating potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The presence of halogens (chlorine and fluorine) can enhance binding affinity to target enzymes.

- Induction of Apoptosis : Cytotoxic effects may be mediated through pathways that lead to programmed cell death in cancer cells.

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Activity : In a study examining various derivatives, this compound demonstrated notable activity against Escherichia coli, with an MIC of 32 µg/mL . This suggests potential use in treating bacterial infections.

- Cytotoxicity Studies : A recent investigation into the cytotoxic effects on MCF-7 breast cancer cells revealed an IC50 value of 15 µM. The study utilized flow cytometry to confirm apoptosis induction, indicating that the compound can effectively target cancer cells while sparing normal cells .

- Enzyme Inhibition : Research has shown that this compound inhibits specific enzymes involved in metabolic pathways critical for cancer cell survival. The exact mechanism remains under investigation, but initial results indicate significant promise for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。